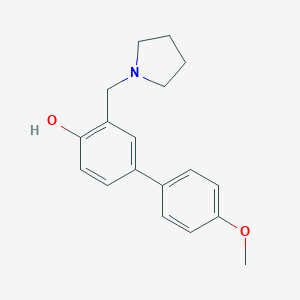
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MMB-FUBINACA continues to be used recreationally, leading to concerns about its safety and long-term effects.
作用机制
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body and brain. By binding to these receptors, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can mimic the effects of natural cannabinoids, leading to altered mood, perception, and cognition. The exact mechanism of action of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is still being studied, but it is thought to involve the modulation of neurotransmitter release and ion channel activity.
生化和生理效应
The effects of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the body and brain can vary depending on factors such as dosage, route of administration, and individual sensitivity. Common effects reported by users include euphoria, relaxation, and altered sensory perception. However, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can also cause negative side effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has been associated with a range of health problems, including cardiovascular disease, kidney damage, and psychosis.
实验室实验的优点和局限性
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has several advantages for use in laboratory experiments. Its potent effects and high affinity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the illegal status of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can make it difficult to obtain for research purposes, and its potential for abuse and toxicity must be carefully considered when designing experiments.
未来方向
There are several areas of research that could benefit from further study of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol. One potential direction is the development of safer and more effective synthetic cannabinoids for medical use. Another area of interest is the potential role of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol in the treatment of addiction, as some studies have suggested that it may have anti-addictive properties. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the brain and body.
合成方法
The synthesis of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves the reaction of a pyrrolidine derivative with a biphenyl derivative. This process can be carried out using a variety of reagents and solvents, with the final product typically purified using chromatography techniques. The exact synthesis method used may vary depending on the desired purity and yield of the final product.
科学研究应用
While 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is primarily used recreationally, it has also been studied for its potential medical applications. Specifically, research has focused on the compound's ability to interact with the endocannabinoid system, which plays a key role in regulating pain, mood, and appetite. Studies have suggested that 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may have analgesic and anxiolytic effects, making it a potential candidate for the treatment of chronic pain and anxiety disorders.
属性
CAS 编号 |
106609-37-4 |
|---|---|
产品名称 |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChI 键 |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
其他 CAS 编号 |
106609-37-4 |
同义词 |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



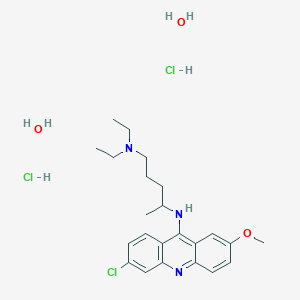
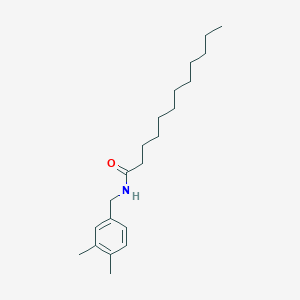

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
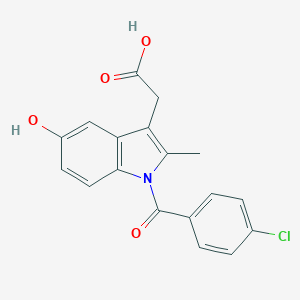
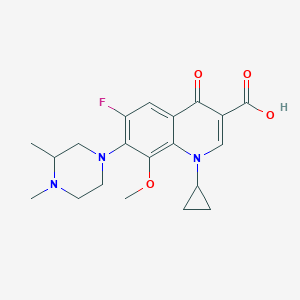
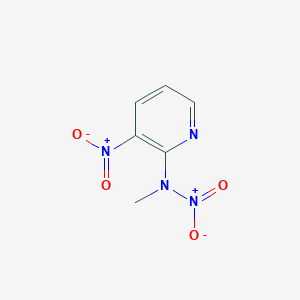
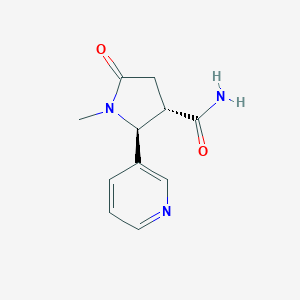
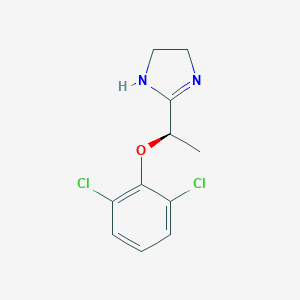
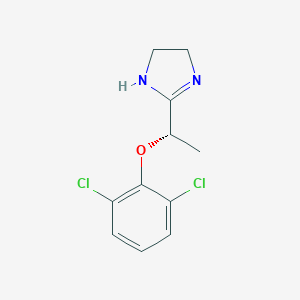

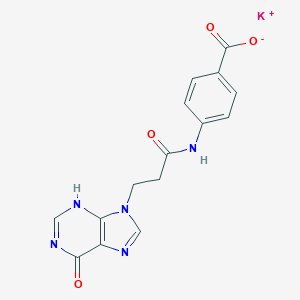

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)